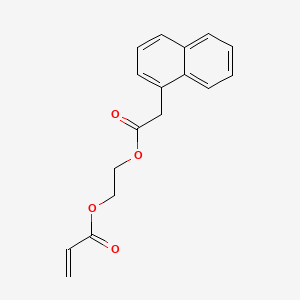
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to an acetic acid moiety, which is further esterified with a 2-((1-oxo-2-propen-1-yl)oxy)ethyl group. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester typically involves the esterification of 1-naphthaleneacetic acid with 2-((1-oxo-2-propen-1-yl)oxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the naphthalene ring.
科学的研究の応用
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a plant growth regulator by mimicking the action of natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling events that lead to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar chemical properties but lacking the esterified 2-((1-oxo-2-propen-1-yl)oxy)ethyl group.
Indole-3-acetic acid: Another plant growth regulator with a different structural framework but similar biological activity.
2-Naphthaleneacetic acid: An isomer of 1-naphthaleneacetic acid with the acetic acid moiety attached to the 2-position of the naphthalene ring.
Uniqueness
1-Naphthaleneacetic acid, 2-((1-oxo-2-propen-1-yl)oxy)ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This ester group can undergo hydrolysis to release the parent acid and the corresponding alcohol, providing a controlled release mechanism in certain applications.
特性
CAS番号 |
110471-26-6 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-(2-naphthalen-1-ylacetyl)oxyethyl prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-2-16(18)20-10-11-21-17(19)12-14-8-5-7-13-6-3-4-9-15(13)14/h2-9H,1,10-12H2 |
InChIキー |
LOEBEHODVMFRDG-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


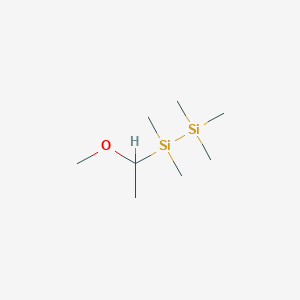
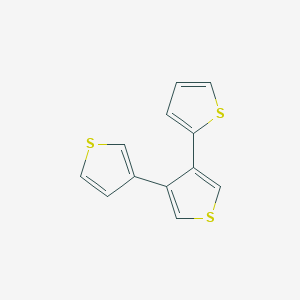
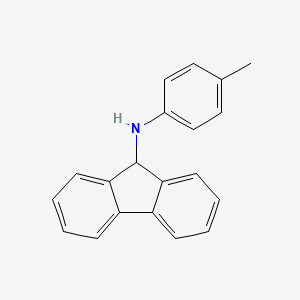
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)


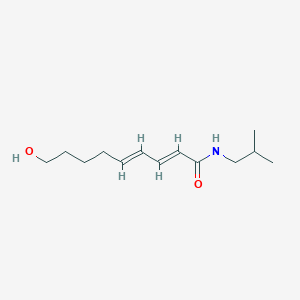
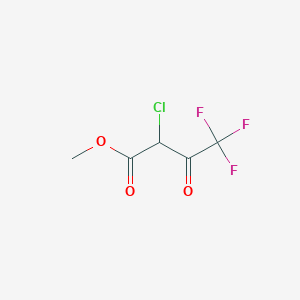
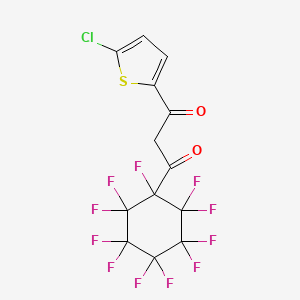
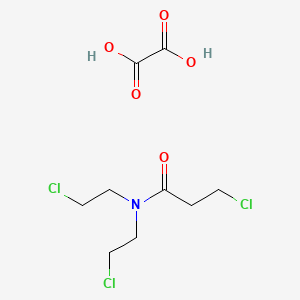
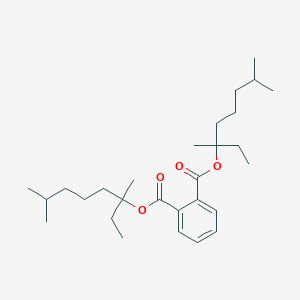

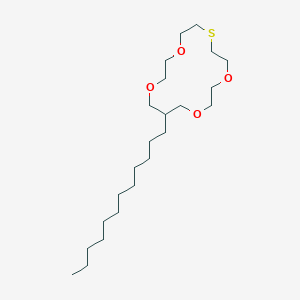
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
